2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic benzoxazepine derivative. It acts as a potent inverse agonist of the nuclear receptor RORγ, specifically targeting the RORγ ligand-binding domain (LBD) []. It shows potential for the treatment of autoimmune diseases by inhibiting IL-17 release from T-helper 17 (TH17) cells [].
A co-crystal structure of 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide bound to the RORγ-LBD has been determined []. The structure reveals key hydrophobic interactions inducing a specific conformation around the substituted benzamide moiety, and a crucial hydrogen bond between the amide NH and His479 of the receptor [].
2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide acts as an inverse agonist of RORγ, meaning it binds to the receptor and inhibits its constitutive activity []. This interaction prevents the RORγ-LBD from interacting with a coactivator peptide, ultimately suppressing the release of IL-17 from TH17 cells [].
The primary application of 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, as identified in the literature, is as a research tool for investigating the role of RORγ in immune responses and autoimmune diseases []. By inhibiting RORγ activity, this compound helps to elucidate the receptor's function in TH17 cell differentiation and IL-17 production, potentially paving the way for novel therapeutic strategies in autoimmune disorders [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2